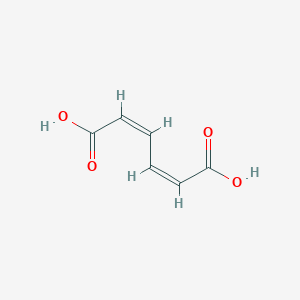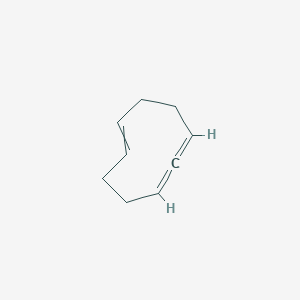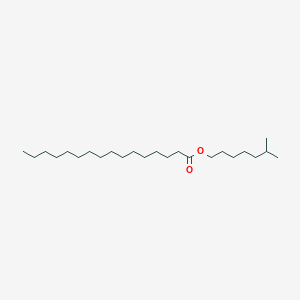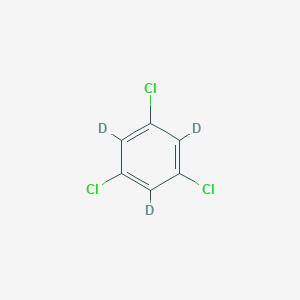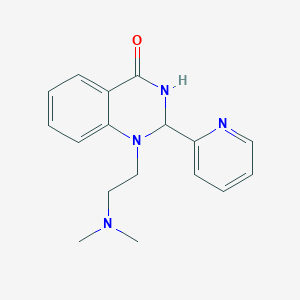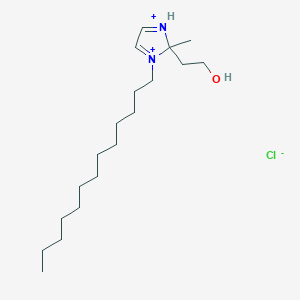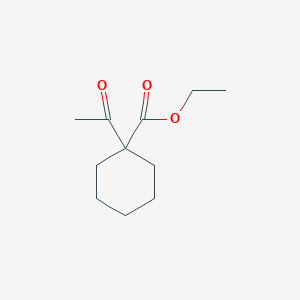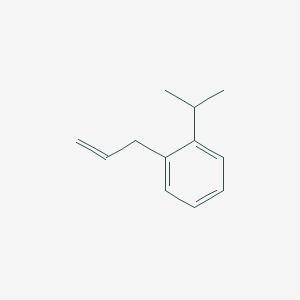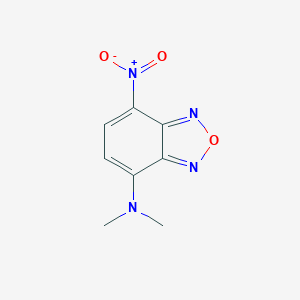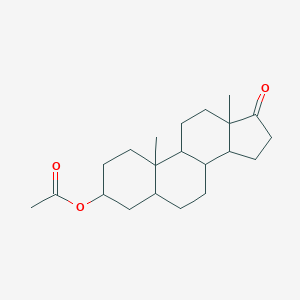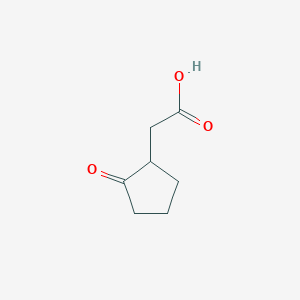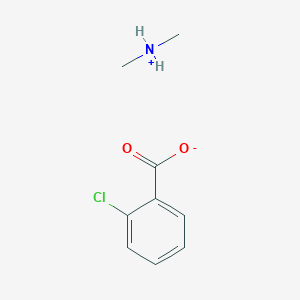
Benzac 354
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzac 354 is a chemical compound that has been used in scientific research for many years. It is a powerful tool for investigating the biochemical and physiological effects of various substances and processes. In
Wirkmechanismus
Benzac 354 works by reacting with ROS and forming a fluorescent product. The fluorescence intensity is proportional to the amount of ROS present in the sample. This allows researchers to measure the level of ROS in cells and tissues and investigate the role of ROS in various biological processes.
Biochemische Und Physiologische Effekte
Benzac 354 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the production of ROS. It has also been shown to protect cells from oxidative damage and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Benzac 354 in lab experiments is its sensitivity and specificity for ROS. It allows researchers to measure ROS levels in real-time and in a non-invasive manner. However, one limitation is that it can only detect certain types of ROS and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are many future directions for the use of Benzac 354 in scientific research. One area of interest is the role of ROS in cancer development and progression. Another area of interest is the use of Benzac 354 in drug discovery and development. It may also be used to investigate the role of ROS in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
Benzac 354 is synthesized through a multistep process that involves the reaction of various chemicals. The first step is the reaction of benzene with chloroacetyl chloride to form benzoyl chloride. This is then reacted with 3,5-dimethoxyaniline to form the final product, Benzac 354.
Wissenschaftliche Forschungsanwendungen
Benzac 354 has a wide range of scientific research applications. It is commonly used as a fluorescent probe to detect and quantify reactive oxygen species (ROS) in cells and tissues. It is also used to investigate the role of ROS in various biological processes such as inflammation, apoptosis, and aging.
Eigenschaften
CAS-Nummer |
1338-32-5 |
|---|---|
Produktname |
Benzac 354 |
Molekularformel |
C9H12ClNO2 |
Molekulargewicht |
201.65 g/mol |
IUPAC-Name |
2-chlorobenzoate;dimethylazanium |
InChI |
InChI=1S/C7H5ClO2.C2H7N/c8-6-4-2-1-3-5(6)7(9)10;1-3-2/h1-4H,(H,9,10);3H,1-2H3 |
InChI-Schlüssel |
JLEQUYOQVZXFFW-UHFFFAOYSA-N |
SMILES |
C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |
Kanonische SMILES |
C[NH2+]C.C1=CC=C(C(=C1)C(=O)[O-])Cl |
Andere CAS-Nummern |
1338-32-5 |
Synonyme |
BENZAC354 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



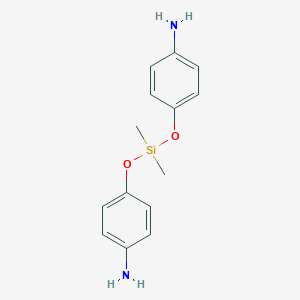
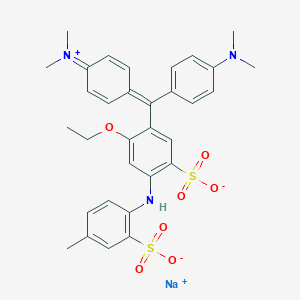
![4-[(2R)-2-aminopropyl]phenol](/img/structure/B75186.png)
